

Primary Elvitegravir Resistance Mutations and Their Impact

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The table below summarizes the key phenotypic and clinical characteristics of the primary EVG resistance-associated mutations (RAMs), T66I and E92Q.

Mutation	Reduction in EVG Susceptibility (Fold Change in EC ₅₀)	Impact on Viral Replication Capacity	Cross-Resistance Profile
T66I	~10-fold [1]	Not specified in results	Confers resistance specifically to EVG; largely retains susceptibility to RAL [2].
E92Q	~26-57 fold [1] [2]	Not specified in results	Confers broad cross-resistance to multiple INSTIs (e.g., L-870,810, PYRAZ, PYCA); reduces RAL susceptibility ~3-fold [3] [2].
Q148R	~74-92 fold [1] [2]	Significantly reduced [4]	Confers high-level cross-resistance to RAL (>20-fold) and a diverse panel of other INSTIs [3] [2].

These primary mutations often form the foundation of more complex resistance pathways. The **Q148R** mutation, while also selected by RAL, is a key mutation that can emerge later during EVG failure and often

presents with secondary mutations like E138K and G140A [1] [2]. These secondary mutations can further reduce drug susceptibility and sometimes help restore viral fitness [2].

Experimental Protocols for Resistance Studies

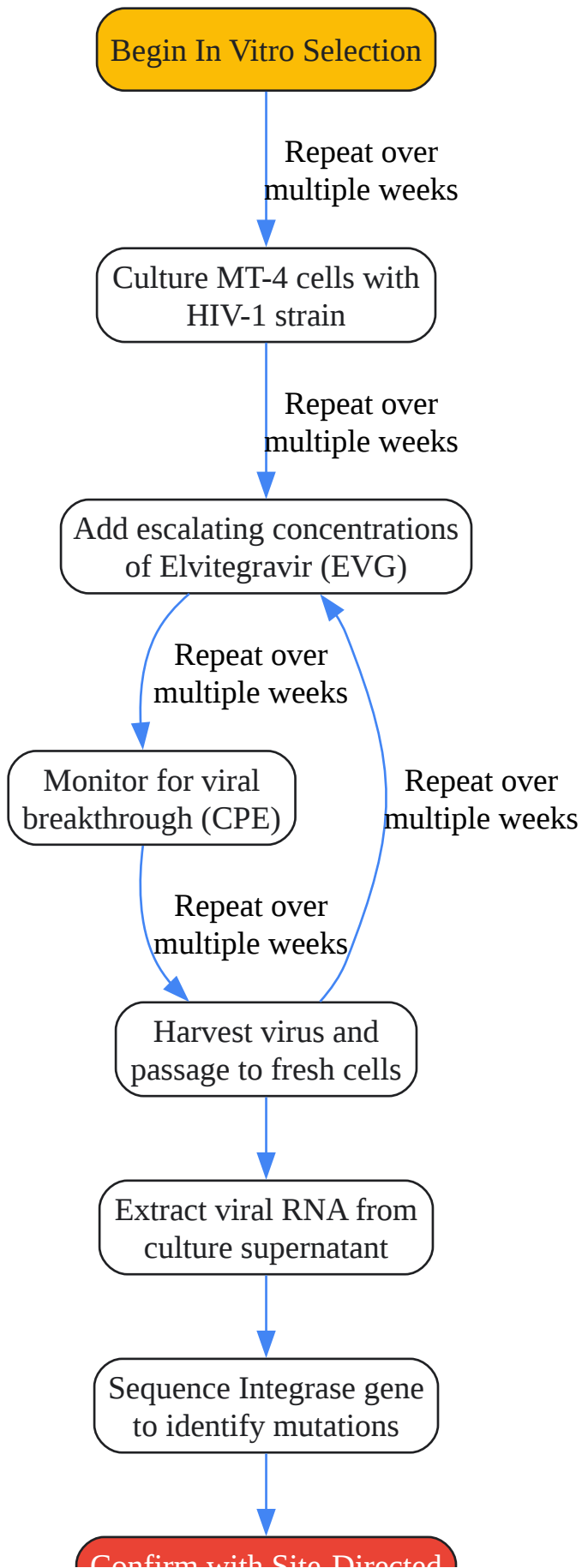
A critical methodology for investigating INSTI resistance involves **In Vitro Selection (IVS)** of resistant viral variants under drug pressure. One established protocol is detailed below [5]:

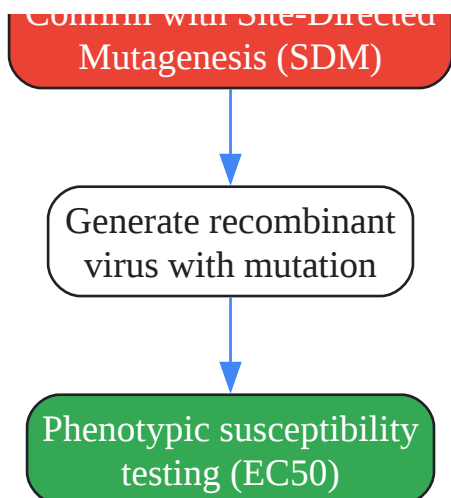
- **Cell Culture and Virus:** Use MT-4 cells (a human T-lymphoblastoid cell line) maintained in RPMI 1640 medium supplemented with 10% fetal calf serum. The HIV-1 IIB or HXB2D strains are typically used.
- **Selection Process:** Infect MT-4 cells at a low multiplicity of infection (MOI = 0.0025). Culture the infected cells in the presence of sub-optimal, escalating concentrations of **Elvitegravir**.
- **Monitoring and Passage:** Monitor cultures for cytopathic effect (CPE). Harvest the virus supernatant upon breakthrough (full CPE) and use it to infect fresh MT-4 cells for the next passage under the same or increased drug concentration.
- **Genotypic Analysis:** Extract viral RNA from the culture supernatant. Generate cDNA for the integrase region, amplify it by nested PCR, and perform population-based full-sequence analysis to identify emerging mutations.

To confirm the role of identified mutations, researchers use **Site-Directed Mutagenesis (SDM)** [5] [2]:

- **Plasmid Construction:** Introduce specific mutations (e.g., E92Q, T66I) into a plasmid containing the HIV-1 HXB2D integrase coding sequence using a commercial kit like QuikChange.
- **Virus Generation:** Electroporate MT-4 cells with the linearized, mutagenized plasmid DNA.
- **Phenotypic Testing:** Harvest the recombinant virus stock and determine its drug susceptibility (EC_{50}) in a replication assay, comparing it to the wild-type virus.

This experimental workflow from cell culture to genotyping and phenotypic confirmation is illustrated as follows:





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Cross-Resistance and Clinical Implications

The resistance mutations selected by EVG have significant implications for subsequent therapy with other INSTIs [1]:

- **Broad Cross-Resistance Profile:** Mutations like **E92Q** and **Q148R** confer reduced susceptibility not only to EVG but also to RAL and a diverse panel of early-stage investigational INSTIs [3] [2].
- **Impact on Second-Generation INSTIs:** While the **T66I** mutation primarily affects EVG, viruses with complex mutational patterns (e.g., Q148R plus secondary mutations) can exhibit high-level cross-resistance to all clinically available INSTIs, including dolutegravir (DTG) and bictegravir (BIC) [6].
- **Retained Susceptibility Scenarios:** Some EVG-resistant viruses (e.g., those with only T66I or T97A) may retain susceptibility to RAL, offering alternative treatment options [1]. DTG and BIC generally maintain activity against single primary EVG mutations, though their potency can be compromised by specific mutation pairs, particularly those involving Q148R [1] [6].

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